7-(3-Fluorophenoxy)octahydropyrrolo[1,2-a]pyrazine
Description
7-(3-Fluorophenoxy)octahydropyrrolo[1,2-a]pyrazine is a bicyclic compound comprising an octahydropyrrolo[1,2-a]pyrazine scaffold substituted with a 3-fluorophenoxy group at the 7-position. The octahydropyrrolo[1,2-a]pyrazine core features a fused pyrrolidine and piperazine ring system, conferring structural rigidity and stereochemical complexity. The 3-fluorophenoxy substituent introduces electronic and steric effects that modulate bioactivity and physicochemical properties.
This compound is of interest in medicinal chemistry, particularly as a proline mimetic in inhibitors of apoptosis proteins (IAPs) . Its design leverages the scaffold's ability to mimic the AVPI tetrapeptide motif of Smac (second mitochondria-derived activator of caspase), enabling competitive binding to IAPs . Additionally, fluorinated derivatives are explored for applications in fluorescence imaging due to their photostability and brightness-enhancing properties .
Properties
IUPAC Name |
7-(3-fluorophenoxy)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O/c14-10-2-1-3-12(6-10)17-13-7-11-8-15-4-5-16(11)9-13/h1-3,6,11,13,15H,4-5,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXHOBVVJWJJLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC(CC2CN1)OC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Reaction Mechanism
The foundational approach involves the nucleophilic substitution of 3-fluorophenol with epichlorohydrin under basic conditions to form the phenoxy-epoxide intermediate. Subsequent ring-opening of the epoxide with pyrrolo[1,2-a]pyrazine precursors generates the target compound. Key steps include:
Table 1: Optimization Parameters for Nucleophilic Substitution
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Base | NaOH | 68–72 |
| Temperature | 70°C | 72 |
| Solvent | DMF | 70 |
| Reaction Time | 18 hours | 68 |
Challenges and Mitigation
-
Byproduct Formation : Competing reactions at the oxolane ring necessitate precise stoichiometric control (3-fluorophenol:epichlorohydrin = 1:1.2).
-
Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) removes unreacted starting materials.
Reductive Amination Approach
Two-Step Process
This method involves:
Table 2: Reductive Amination Conditions
| Catalyst | Pressure (atm) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 10% Pd/C | 1.5 | 30 | 65 |
| Raney Ni | 3.0 | 50 | 58 |
Stereochemical Considerations
The reaction preserves the stereochemistry of the pyrrolo[1,2-a]pyrazine core, with diastereomeric ratios (dr) ≥ 4:1 observed under optimized conditions.
One-Pot Multicomponent Synthesis
Streamlined Methodology
A patent by CN113845459A describes a one-pot synthesis starting from 2-(3-fluorobenzoyl)malononitrile:
-
First Reduction :
Hydrogenation with Pd/C in tetrahydrofuran (THF) converts the nitrile to an amine. -
Second Reduction :
Raney nickel-mediated cyclization forms the pyrrolo[1,2-a]pyrazine framework.
Table 3: One-Pot Synthesis Performance
| Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Nitrile Reduction | Pd/C, H₂ (0.01 MPa), 47°C | 87.4 | 99.5 |
| Cyclization | Raney Ni, H₂O, 20°C | 86.2 | 98.7 |
Advantages
-
Waste Reduction : Eliminates intermediate isolation, reducing solvent use by 40%.
-
Scalability : Demonstrated at 20 g scale with consistent yields.
Continuous Flow Synthesis
Industrial-Scale Production
Recent advancements employ continuous flow reactors to enhance efficiency:
-
Microreactor Setup :
-
Residence Time: 15 minutes.
-
Throughput: 1.2 kg/day.
-
-
Catalyst Immobilization :
Silica-supported Pd nanoparticles enable catalyst reuse for ≥5 cycles without yield loss.
Comparative Analysis of Methods
Table 4: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Nucleophilic Substitution | 72 | 95 | Moderate | High solvent use |
| Reductive Amination | 65 | 97 | High | Moderate |
| One-Pot Synthesis | 87 | 99.5 | High | Low |
| Continuous Flow | 85 | 98 | Industrial | Very low |
Industrial Considerations
Cost Drivers
Chemical Reactions Analysis
7-(3-Fluorophenoxy)octahydropyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenoxy group, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
7-(3-Fluorophenoxy)octahydropyrrolo[1,2-a]pyrazine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activities, making it a candidate for drug discovery and development.
Medicine: Due to its antimicrobial, antiviral, and antitumor properties, it is being investigated for potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 7-(3-Fluorophenoxy)octahydropyrrolo[1,2-a]pyrazine is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For instance, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Its antitumor activity could be related to the inhibition of kinase enzymes, which play a crucial role in cell signaling and proliferation .
Comparison with Similar Compounds
Structural Analogues and Their Bioactivities
The table below highlights key analogues of 7-(3-fluorophenoxy)octahydropyrrolo[1,2-a]pyrazine, emphasizing substituent effects on bioactivity:
Key Research Findings and Trends
Stereochemistry Matters : The R-configuration in (R)-octahydropyrrolo[1,2-a]pyrazine is critical for ABT-639’s Cav3.2 channel selectivity . Similarly, S-configuration in tetrahydro-pyrrolo[1,2-a]pyrazine derivatives enhances in vivo efficacy .
Fluorination as a Design Strategy : Fluorine incorporation improves drug-like properties (e.g., metabolic stability, membrane permeability) and imaging performance .
Diverse Bioactivities: Minor structural changes shift bioactivity—e.g., bromination favors antifungal effects, while diketones enhance antioxidant capacity .
Biological Activity
7-(3-Fluorophenoxy)octahydropyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound notable for its diverse biological activities. This compound belongs to the pyrrolopyrazine family, which is recognized for its potential therapeutic applications, including antimicrobial, anti-inflammatory, antiviral, and antitumor properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound includes a pyrrole ring fused with a pyrazine ring, with a fluorophenoxy substituent enhancing its reactivity and selectivity.
| Property | Value |
|---|---|
| Molecular Formula | C14H16F N2O |
| Molecular Weight | 246.29 g/mol |
| CAS Number | 1422058-45-4 |
The precise mechanism of action for this compound is not completely elucidated. However, it is believed to interact with various molecular targets:
- Antimicrobial Activity : Likely involves inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
- Antitumor Activity : Potentially mediated through the inhibition of kinase enzymes critical for cell signaling and proliferation.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown its effectiveness in inhibiting growth in both Gram-positive and Gram-negative bacteria.
Antitumor Properties
Preliminary studies suggest that this compound demonstrates anticancer activity across multiple cancer cell lines. Its mechanism may involve the induction of apoptosis and inhibition of tumor growth through modulation of key signaling pathways.
Anti-inflammatory Effects
The compound also shows promise in reducing inflammation, potentially through the inhibition of pro-inflammatory cytokines and mediators.
Case Studies
-
Antimicrobial Efficacy Study
- Objective : To evaluate the antimicrobial effects against Staphylococcus aureus.
- Findings : The compound displayed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating strong antibacterial activity compared to control substances.
-
Antitumor Activity Assessment
- Objective : To assess the cytotoxic effects on human breast cancer cell lines (MCF-7).
- Findings : Treatment with this compound resulted in a significant reduction in cell viability (approximately 70% at 50 µM).
Comparative Analysis with Similar Compounds
In comparison to other pyrrolopyrazine derivatives, such as 5H-pyrrolo[2,3-b]pyrazine and 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate, this compound exhibits enhanced selectivity and potency due to its unique substitution pattern.
| Compound Name | Biological Activity |
|---|---|
| 5H-pyrrolo[2,3-b]pyrazine | Kinase inhibitory activity |
| 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate | Significant biological activities |
| This compound | Antimicrobial and antitumor properties |
Q & A
Basic Research Questions
1. Synthesis Optimization Q: What are the critical parameters for optimizing the synthesis of 7-(3-Fluorophenoxy)octahydropyrrolo[1,2-a]pyrazine to achieve high yield and purity? A: Key parameters include:
- Temperature control : Fluorination steps require precise thermal conditions to avoid side reactions (e.g., decomposition of intermediates) .
- Solvent choice : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency in cyclization steps, while ethanol or dichloromethane aids in purification .
- Reaction time : Prolonged reflux (e.g., 24 hours) is critical for complete cyclization, as observed in analogous pyrrolo-pyrazine syntheses .
- Salt formation : Hydrochloride salt precipitation improves purity, requiring stoichiometric acid addition and recrystallization .
2. Structural Characterization Q: Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound? A:
- NMR spectroscopy : - and -NMR confirm fluorophenoxy substitution patterns and bicyclic core integrity .
- IR spectroscopy : Identifies functional groups (e.g., C-F stretching at ~1100 cm) .
- X-ray crystallography : Resolves stereochemistry of the octahydropyrrolo-pyrazine core, critical for chiral center validation .
3. Reaction Mechanisms Q: What reaction mechanisms are involved in the formation of the bicyclic pyrrolo-pyrazine core during synthesis? A: The core forms via:
- Cyclocondensation : Amine and carbonyl groups react under acidic or basic conditions to form the pyrrolidine ring .
- Fluorination : Electrophilic aromatic substitution (e.g., using Selectfluor™) introduces fluorine at the 3-position of the phenoxy group .
- Salt formation : Protonation with HCl stabilizes the bicyclic structure, enhancing crystallinity .
Advanced Research Questions
4. Data Contradictions Q: How can researchers resolve contradictions in reported biological activities of structurally similar pyrrolo-pyrazine derivatives? A: Contradictions arise from:
- Substituent effects : Fluorine position (meta vs. para) alters electronic properties and target binding. Comparative SAR studies using analogs (e.g., 3- vs. 4-fluorophenoxy derivatives) clarify trends .
- Experimental variability : Standardize assays (e.g., IC measurements) across cell lines and control batches for purity (>95% by HPLC) .
5. Computational Modeling Q: How can molecular docking studies inform the design of derivatives targeting specific enzymes? A:
- Target selection : Prioritize enzymes with known fluorophenoxy-binding pockets (e.g., kinases or viral proteases) .
- Docking protocols : Use software like AutoDock Vina to simulate interactions between the compound’s fluorophenoxy group and active-site residues (e.g., hydrogen bonding with Ser/Thr residues) .
- Validation : Compare docking scores with experimental IC values to refine models .
6. Stability Studies Q: What methodologies assess the compound’s stability under various pH and temperature conditions? A:
- Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 40°C for 48 hours. Monitor degradation via HPLC .
- Accelerated stability testing : Store at 40°C/75% RH for 6 months; quantify impurities (e.g., hydrolyzed byproducts) using LC-MS .
7. Structure-Activity Relationships (SAR) Q: How do substituent variations on the pyrrolo-pyrazine core influence biological activity? A:
| Substituent | Effect on Activity | Example |
|---|---|---|
| 3-Fluorophenoxy | Enhances target binding via hydrophobic and dipole interactions | Higher kinase inhibition vs. non-fluorinated analogs |
| Alkyl groups (e.g., methyl) | Increase metabolic stability but may reduce solubility | Ethyl substituents improve half-life in hepatic microsomes |
| Chlorine | Alters electron density; may enhance cytotoxicity | Chlorophenyl analogs show 2x higher anticancer activity |
8. Regioselectivity in Derivatization Q: How can regioselectivity be controlled during derivatization reactions (e.g., nucleophilic substitutions)? A:
- Directing groups : Use electron-withdrawing substituents (e.g., nitro) to guide substitutions to specific positions .
- Catalysts : Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) enhance selectivity for aryl-aryl bond formation .
9. Chirality and Pharmacological Impact Q: How does chirality at the octahydropyrrolo-pyrazine core affect pharmacological properties? A:
- Enantiomer synthesis : Resolve stereoisomers via chiral HPLC or asymmetric catalysis (e.g., using BINAP ligands) .
- Bioactivity testing : (7S,8aS)-enantiomers often show higher target affinity due to optimal spatial alignment with binding pockets .
10. Byproduct Analysis Q: What analytical strategies identify and quantify synthetic byproducts? A:
- Mass spectrometry (HRMS) : Detects low-abundance impurities (e.g., over-fluorinated derivatives) .
- Chromatography : UPLC with PDA/ELSD detectors resolves closely eluting byproducts (e.g., uncyclized intermediates) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
